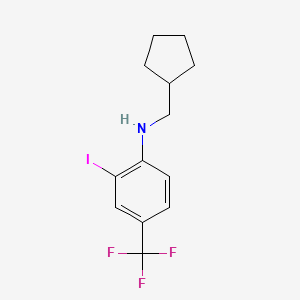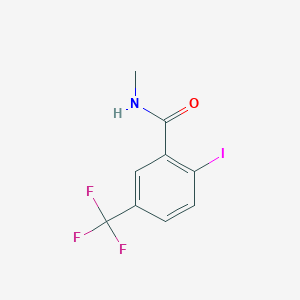
N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a cyclopropylmethyl group, an iodine atom, and a trifluoromethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-5-(trifluoromethyl)benzoic acid.
Amidation Reaction: The 2-iodo-5-(trifluoromethyl)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Coupling: The acid chloride is reacted with cyclopropylmethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The cyclopropylmethyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclopropylmethyl)-2-chloro-5-(trifluoromethyl)benzamide
- N-(Cyclopropylmethyl)-2-bromo-5-(trifluoromethyl)benzamide
- N-(Cyclopropylmethyl)-2-fluoro-5-(trifluoromethyl)benzamide
Uniqueness
N-(Cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-iodo-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3INO/c13-12(14,15)8-3-4-10(16)9(5-8)11(18)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMDAYSBFEPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159780.png)
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)
